molecular formula C8H6O5 B1203503 3,5-Dihydroxyphenylglyoxylic acid

3,5-Dihydroxyphenylglyoxylic acid

Número de catálogo: B1203503
Peso molecular: 182.13 g/mol
Clave InChI: IXVSXZQERGYQTA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,5-Dihydroxyphenylglyoxylic acid, systematically named as (3,5-dihydroxyphenyl)(oxo)acetic acid, is a specialized 2-oxo monocarboxylic acid with the molecular formula C₈H₆O₅ and a molecular weight of 182.13 g/mol . This chemical entity is defined as a derivative of glyoxylic acid in which the aldehyde hydrogen is substituted by a 3,5-dihydroxyphenyl group . Its structure, featuring both a ketone and a carboxylic acid group on the same carbon atom, along with two phenolic hydroxyl groups, makes it a compound of significant interest in biochemical and metabolic research. Researchers can utilize this compound in various laboratory investigations. It is cataloged in key biochemical databases such as KEGG COMPOUND (C12325) , underscoring its relevance as a potential intermediate or metabolite in biological pathways. While direct mechanistic studies on this specific acid are limited in the available literature, its structural similarity to other dihydroxyphenyl compounds suggests potential research applications. Related phenolic acids are known to be investigated for their roles as microbial metabolites, particularly in the biotransformation of dietary polyphenols, and for their antioxidant properties, which arise from the phenolic hydroxyl groups' ability to scavenge free radicals . As such, this compound presents a valuable building block for probing metabolic pathways and studying structure-activity relationships in bioactive molecules. Attention: This product is intended for research purposes only in a laboratory setting. It is strictly not for human or veterinary diagnostic or therapeutic use.

Propiedades

Fórmula molecular

C8H6O5

Peso molecular

182.13 g/mol

Nombre IUPAC

2-(3,5-dihydroxyphenyl)-2-oxoacetic acid

InChI

InChI=1S/C8H6O5/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3,9-10H,(H,12,13)

Clave InChI

IXVSXZQERGYQTA-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1O)O)C(=O)C(=O)O

SMILES canónico

C1=C(C=C(C=C1O)O)C(=O)C(=O)O

Origen del producto

United States

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

3,5-Dihydroxyphenylglyoxylic acid is classified as a 2-oxo monocarboxylic acid, characterized by the substitution of the aldehyde hydrogen in glyoxylic acid with a 3,5-dihydroxyphenyl group. Its molecular formula is C8H6O5C_8H_6O_5, and it plays a crucial role as an intermediate in the biosynthesis of various bioactive compounds .

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have focused on the synthesis of compounds derived from this acid that demonstrate efficacy against multidrug-resistant Gram-positive bacteria and fungi. These compounds have been shown to inhibit the growth of pathogens such as Staphylococcus aureus and Candida auris, making them promising candidates for developing new antimicrobial agents .

Pathogen Activity Reference
Staphylococcus aureusInhibition observed
Acinetobacter baumanniiEffective against resistant strains
Candida aurisSignificant growth inhibition

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. The compound demonstrates the ability to scavenge free radicals, which is crucial for protecting cells from oxidative stress. This property has potential implications in the development of therapeutic agents aimed at diseases associated with oxidative damage .

Anticancer Research

Recent studies have explored the anticancer potential of this compound derivatives. These compounds have shown promising results in inhibiting cancer cell proliferation in vitro. For instance, one study reported significant cytotoxic effects against A549 human lung cancer cells, suggesting that these derivatives could be developed as novel anticancer therapies .

Cell Line Effect Reference
A549 (Lung Cancer)Significant cytotoxicity observed
MCF-7 (Breast Cancer)Induction of apoptosis

Neurological Studies

There is emerging interest in the neuroprotective effects of this compound. Preliminary research suggests that it may play a role in modulating neuroinflammatory processes and could be beneficial for conditions like Alzheimer's disease. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurodegenerative disorders .

Case Study 1: Antimicrobial Efficacy

A case study evaluated the antimicrobial activity of synthesized derivatives based on this compound against clinical isolates of resistant bacteria. The study utilized a broth microdilution method to determine minimum inhibitory concentrations (MICs). Results indicated that certain derivatives had lower MICs than conventional antibiotics, highlighting their potential as alternative treatments for resistant infections.

Case Study 2: Anticancer Activity

In another case study focusing on breast cancer models, researchers assessed the effects of this compound derivatives on tumor growth and apoptosis induction. The results demonstrated a marked reduction in tumor size and increased apoptosis markers in treated groups compared to controls, suggesting a viable path for further development in cancer therapy.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogs

The table below compares 3,5-dihydroxyphenylglyoxylic acid with structurally or biosynthetically related compounds:

Compound Name Molecular Formula Functional Groups Role in Biosynthesis/Degradation Key References
This compound C₈H₆O₅ Carboxylic acid, 2-oxo, dihydroxy Precursor to DHPG; thermal degradation product
3,5-Dihydroxyphenylacetic acid C₈H₈O₄ Carboxylic acid, dihydroxy Intermediate in DHPG biosynthesis
3,5-Dihydroxybenzoic acid C₇H₆O₄ Carboxylic acid, dihydroxy Shunt product from oxidative decarboxylation
Phenylglyoxylic acid C₈H₆O₃ Carboxylic acid, 2-oxo Parent compound; lacks hydroxyl substituents
4-Hydroxyphenylglyoxylic acid C₈H₆O₄ Carboxylic acid, 2-oxo, monohydroxy Intermediate in 4-hydroxyphenylglycine biosynthesis

Degradation and Stability

  • Thermal Degradation : this compound forms during thermal processing of quercetin via oxidative cleavage, alongside 1,3,5-trihydroxybenzene and 3,4,5-trihydroxybenzoic acid .
  • Shunt Products : In Streptomyces lividans, this compound degrades into 3,5-dihydroxybenzoic acid through oxidative decarboxylation or hydrolysis .

Functional Comparisons

  • Reactivity : The 2-oxo group in this compound makes it a substrate for transaminases, unlike 3,5-dihydroxyphenylacetic acid .
  • Biological Role : While this compound is essential for antibiotic biosynthesis, phenylglyoxylic acid (lacking hydroxyl groups) serves as a general metabolite in the glyoxylate cycle .

Q & A

Q. What analytical methods are recommended for identifying and quantifying 3,5-dihydroxyphenylglyoxylic acid in complex mixtures?

To ensure accurate identification, researchers should use a combination of preparative HPLC for purification, followed by GC-MS and ¹H NMR for structural confirmation. GC-MS is particularly effective for distinguishing this compound from shunt products (e.g., dihydroxybenzoic acid) based on fragmentation patterns, while ¹H NMR confirms the 3,5-substitution pattern of aromatic hydroxyl groups . For quantification, reverse-phase HPLC with UV detection (at 280 nm) is recommended, calibrated against synthesized standards.

Q. How is this compound biosynthesized in glycopeptide antibiotic-producing organisms?

The compound is a key intermediate in the biosynthesis of nonribosomal peptides like balhimycin. The pathway involves four enzymes (DpgA-D):

  • DpgA : Catalyzes the initial polyketide synthase reaction to form 3,5-dihydroxyphenylacetyl-CoA.
  • DpgB/DpgD : Mediate isomerization via water addition/elimination.
  • DpgC : Acts as a dehydrogenase to oxidize the intermediate to the glyoxylic acid derivative. Transamination by a cluster-associated aminotransferase converts it to (S)-3,5-dihydroxyphenylglycine . Gene deletion mutants (e.g., pgat in Amycolatopsis mediterranei) can validate this pathway.

Advanced Research Questions

Q. How can researchers resolve contradictions in proposed biosynthetic pathways for this compound?

Discrepancies often arise from incomplete gene annotation or unexpected shunt products. Strategies include:

  • Enzyme Assays : Reconstitute individual steps in vitro using purified DpgA-D enzymes and monitor intermediates via LC-MS.
  • Isotopic Labeling : Use ¹³C-labeled precursors (e.g., malonyl-CoA) to track carbon flow through the pathway.
  • Mutant Analysis : Compare metabolite profiles of wild-type vs. dpg deletion strains to identify off-pathway products (e.g., dihydroxybenzoic acid) .

Q. What experimental designs are optimal for studying the thermal stability of this compound in flavonoid degradation studies?

When investigating thermal degradation (e.g., in quercetin solutions):

  • Controlled Heating : Use reflux systems at 100°C for defined durations (1–24 hrs) under inert atmospheres to minimize oxidation.
  • Product Profiling : Employ UPLC-QTOF-MS to detect degradation products (e.g., this compound) and quantify yields.
  • Mechanistic Probes : Add radical scavengers (e.g., ascorbic acid) or chelators (e.g., EDTA) to test for oxidative vs. hydrolytic pathways .

Q. How can researchers optimize the enzymatic synthesis of this compound to minimize byproducts?

Key methodological considerations:

  • Substrate Channeling : Co-immobilize DpgA-D enzymes on a solid support to enhance intermediate transfer and reduce diffusion-related losses.
  • Cofactor Recycling : Use NADH regeneration systems (e.g., glucose dehydrogenase) to sustain DpgC activity.
  • pH Control : Maintain pH 7.5–8.0 to stabilize the glyoxylic acid intermediate and prevent decarboxylation .

Q. What strategies address discrepancies in pharmacological activity data for this compound derivatives?

Inconsistent bioactivity results may stem from:

  • Stereochemical Purity : Validate enantiomeric purity of derivatives using chiral HPLC or circular dichroism.
  • Metabolic Stability : Pre-treat compounds with liver microsomes to assess rapid degradation in in vitro assays.
  • Cell Permeability : Use Caco-2 monolayers to quantify transport efficiency and adjust lipophilicity via ester prodrugs .

Methodological Resources

  • Structural Confirmation : Always cross-validate GC-MS and NMR data with computational tools (e.g., ACD/Labs or ChemDraw) to rule out isobaric interferences .
  • Gene Cluster Analysis : Use BLASTp to identify homologous dpg genes in understudied actinomycetes, followed by heterologous expression in Streptomyces hosts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dihydroxyphenylglyoxylic acid
Reactant of Route 2
3,5-Dihydroxyphenylglyoxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.